Cyclo(-RGDfK) trifluoroacetate is a synthetic cyclic peptide that acts as a potent and selective antagonist of αvβ3 and αvβ5 integrins [, ]. Integrins are transmembrane receptors that facilitate cell-cell and cell-extracellular matrix interactions, playing crucial roles in various biological processes, including angiogenesis, tumor growth, and metastasis []. The peptide sequence, Arg-Gly-Asp (RGD), is a ubiquitous cell adhesion motif found in various extracellular matrix proteins []. Cyclo(-RGDfK) trifluoroacetate mimics the RGD motif, thereby competitively binding to integrins and inhibiting their downstream signaling pathways [, ]. This makes it a valuable tool for studying integrin function and for developing targeted therapies for various diseases, including cancer [, ].
Cyclo(-Arg-Gly-Asp-Phe-Lys) Trifluoroacetate, commonly referred to as cyclo(RGDfK) trifluoroacetate, is a cyclic peptide that plays a significant role in biomedical research, particularly in the fields of cancer therapy and tissue engineering. The compound is recognized for its ability to selectively bind to integrins, which are cell surface receptors that mediate various cellular processes including adhesion, migration, and proliferation. The specific sequence of amino acids in this compound enables it to target the αvβ3 integrin, which is often overexpressed in tumor cells.
Cyclo(RGDfK) trifluoroacetate is synthesized from the linear RGD peptide sequence through cyclization techniques. It belongs to the class of cyclic peptides and is classified as an integrin antagonist due to its ability to inhibit integrin-mediated cell adhesion. The trifluoroacetate salt form is utilized for its stability and solubility in various solvents, making it a suitable candidate for experimental applications.
The synthesis of cyclo(RGDfK) trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a resin support. The process begins with the attachment of the first amino acid to the resin, followed by sequential coupling of protected amino acids using coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,1,3-tetramethyluronium hexafluorophosphate and N-hydroxybenzotriazole in dimethylformamide.
After the assembly of the linear peptide chain, cyclization occurs through a reaction that forms a covalent bond between the terminal amino acids. This step often requires specific conditions such as the use of coupling agents or catalysts to promote ring closure. Following cyclization, the peptide is cleaved from the resin using trifluoroacetic acid and purified through high-performance liquid chromatography (HPLC) to yield cyclo(RGDfK) trifluoroacetate in high purity .
The molecular structure of cyclo(RGDfK) trifluoroacetate consists of a cyclic pentapeptide with a specific arrangement of amino acids: arginine (Arg), glycine (Gly), aspartic acid (Asp), phenylalanine (Phe), and lysine (Lys). The cyclic nature enhances its stability and bioactivity compared to linear peptides.
Cyclo(RGDfK) trifluoroacetate can undergo various chemical reactions that are critical for its functional applications. One notable reaction is its interaction with integrins on cell surfaces, facilitating cellular adhesion and migration. This binding is characterized by a high affinity due to the specific recognition between the RGD sequence and integrin receptors.
Additionally, cyclo(RGDfK) can participate in photolytic reactions where light exposure induces cleavage at specific bonds within the molecule, releasing free cyclo(RGDfK) for further biological interactions. Such reactions are essential for applications in controlled drug delivery systems where precise timing of release is crucial .
The mechanism of action for cyclo(RGDfK) trifluoroacetate primarily involves its binding to αvβ3 integrins on target cells. Upon binding, it triggers downstream signaling pathways that promote cell adhesion, migration, and survival. This interaction not only facilitates normal physiological processes but also enhances therapeutic strategies by targeting tumor cells specifically.
Quantitative studies have demonstrated that cyclo(RGDfK) exhibits significant inhibitory effects on tumor growth by disrupting integrin-mediated signaling pathways. The binding affinity has been quantified using surface plasmon resonance techniques, indicating strong interactions with IC50 values in nanomolar ranges .
Cyclo(RGDfK) trifluoroacetate exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications including cell culture assays and drug formulation .
Cyclo(RGDfK) trifluoroacetate has diverse applications in scientific research:
The versatility of cyclo(RGDfK) trifluoroacetate continues to facilitate advancements in therapeutic interventions and biomedical research .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: